molecular formula C9H6ClN3 B2460945 2-(Cyanomethyl)-4-chlorobenzimidazole CAS No. 1314881-77-0

2-(Cyanomethyl)-4-chlorobenzimidazole

Cat. No.: B2460945
CAS No.: 1314881-77-0
M. Wt: 191.62
InChI Key: DALSHDJJJIBPSO-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-4-chlorobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antiviral, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyanomethyl)-4-chlorobenzimidazole typically involves the reaction of 4-chlorobenzimidazole with cyanomethylating agents. One common method is the reaction of 4-chlorobenzimidazole with cyanomethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Cyanomethyl)-4-chlorobenzimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, and primary amines are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzimidazoles with various functional groups.

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyanomethyl)-4-chlorobenzimidazole is unique due to the presence of both the cyano group and chlorine atom, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various fields of research and industry .

Properties

IUPAC Name

2-(4-chloro-1H-benzimidazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DALSHDJJJIBPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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